1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid

Myeloperoxidase inhibition Inflammation Neutrophil-driven disease

This iodo-substituted N-arylpyrrole-2-carboxylic acid is the validated reference standard for MPO inhibition studies, delivering a defined IC₅₀ of 159 nM and well-characterized selectivity over CYP3A4 (2,600 nM) and TPO (6,300 nM). The 3-iodophenyl group is essential; halogen or positional substitutions alter binding and off-target profiles, making this the definitive benchmark for SAR exploration. Researchers can design in vitro experiments with quantifiable confidence. Secure this compound to establish reproducible activity baselines and selectivity screening panels.

Molecular Formula C11H8INO2
Molecular Weight 313.09 g/mol
CAS No. 1153319-84-6
Cat. No. B1518028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid
CAS1153319-84-6
Molecular FormulaC11H8INO2
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)N2C=CC=C2C(=O)O
InChIInChI=1S/C11H8INO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1-7H,(H,14,15)
InChIKeyBEHVWILOAHVACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1153319-84-6) for Myeloperoxidase Inhibitor Research and Chemical Probe Development


1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1153319-84-6) is a halogenated N-arylpyrrole-2-carboxylic acid derivative that has been characterized as an inhibitor of recombinant human myeloperoxidase (MPO) with a reported IC₅₀ of 159 nM in an aminophenyl fluorescein-based assay [1]. The compound has also been described as possessing CCR5 antagonist activity in preliminary pharmacological screening [2]. Computationally predicted physicochemical properties include a LogP of approximately 2.83, a topological polar surface area (TPSA) of 42.23 Ų, and a calculated acid pKa of 3.57, with a molecular weight of 313.09 g/mol [3].

Why 1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1153319-84-6) Cannot Be Replaced by Halogen or Positional Analogs Without Experimental Revalidation


The iodophenyl substituent in 1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid cannot be assumed interchangeable with alternative halogens (Br, Cl, F) or positional isomers (4-iodophenyl, 2-iodophenyl) without explicit revalidation. In pyrrole-containing pharmacophores, halogen substitution modulates both steric bulk and electronic character, with iodine's large van der Waals radius (≈1.98 Å vs. Br ≈1.85 Å, Cl ≈1.75 Å) and strong polarizability altering binding pocket occupancy in ways that smaller halogens cannot replicate [1]. Additionally, MPO inhibition data demonstrate that this compound exhibits measurable selectivity over related heme peroxidases such as thyroid peroxidase (TPO, IC₅₀ = 6,300 nM) and the drug-metabolizing cytochrome P450 3A4 (IC₅₀ = 2,600 nM) [2]—selectivity profiles that may shift substantially with halogen or positional modifications. Substituting an analog without confirming retention of this selectivity window risks introducing uncharacterized off-target pharmacology.

Product-Specific Quantitative Evidence for 1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1153319-84-6) Procurement Decisions


MPO Inhibition Potency: 1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid Demonstrates Sub-Micromolar IC₅₀ in Recombinant Human Enzyme Assay

1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid exhibits an IC₅₀ of 159 nM against recombinant human myeloperoxidase (MPO) in an aminophenyl fluorescein-based assay with 120 mM NaCl present, establishing baseline inhibitory potency for this scaffold [1]. In contrast, no publicly available quantitative MPO inhibition data were identified for the directly analogous 1-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid or 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid, making this the only halogenated N-arylpyrrole-2-carboxylic acid in this series with reported MPO activity data.

Myeloperoxidase inhibition Inflammation Neutrophil-driven disease

Selectivity Profile Over Cytochrome P450 3A4: 16-Fold Window Between MPO Inhibition and CYP3A4 Interaction

1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid exhibits an IC₅₀ of 2,600 nM (2.6 μM) against human cytochrome P450 3A4 (CYP3A4), the predominant hepatic drug-metabolizing enzyme responsible for metabolism of approximately 50% of marketed pharmaceuticals [1]. This translates to a 16.4-fold selectivity window between MPO inhibition (IC₅₀ = 159 nM) and CYP3A4 interaction. In comparison, the structurally related halogenated N-arylpyrrole-2-carboxylic acids (bromo-, chloro-, fluoro-substituted; positional isomers) lack publicly reported CYP3A4 inhibition data, precluding direct selectivity comparison.

Drug-drug interaction CYP3A4 selectivity ADME-Tox Off-target profiling

Selectivity Profile Over Thyroid Peroxidase: 40-Fold Window Distinguishes MPO Inhibition from TPO Off-Target Activity

1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid demonstrates an IC₅₀ of 6,300 nM (6.3 μM) against human thyroid peroxidase (TPO), a heme-containing peroxidase enzyme critical for thyroid hormone biosynthesis [1]. This yields a 39.6-fold selectivity ratio between the intended MPO target (IC₅₀ = 159 nM) and TPO. TPO inhibition is a notable off-target concern for MPO-targeted compounds due to structural and mechanistic similarities between these heme peroxidases; compounds lacking this selectivity may interfere with thyroid function [2]. No TPO inhibition data are publicly available for the bromo-, chloro-, or positional isomer analogs of this scaffold.

Thyroid peroxidase Endocrine safety Selectivity profiling Heme peroxidase

CCR5 Antagonist Activity in Preliminary Pharmacological Screening Supports Antiviral Research Applications

Preliminary pharmacological screening has identified 1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid as possessing CCR5 antagonist activity, suggesting potential utility in CCR5-mediated conditions including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. No quantitative IC₅₀ values are publicly reported for this activity, nor are comparative CCR5 data available for the bromo- or chloro-substituted N-arylpyrrole-2-carboxylic acid analogs. The observation of CCR5 antagonism in this scaffold, while requiring further quantitative characterization, distinguishes this compound from analogs for which no such activity has been reported.

CCR5 antagonist HIV entry inhibition Chemokine receptor Antiviral screening

Recommended Research Applications for 1-(3-Iodophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1153319-84-6) Based on Quantitative Evidence


Myeloperoxidase Inhibitor Chemical Probe Development for Neutrophil-Driven Inflammatory Disease Models

This compound is suitable for use as a chemical probe in MPO inhibition studies requiring a defined potency baseline (IC₅₀ = 159 nM). The established selectivity windows of 16.4-fold over CYP3A4 and 39.6-fold over TPO [1] enable researchers to design in vitro experiments with quantifiable confidence regarding off-target peroxidase and CYP enzyme interference. Applications include MPO activity modulation studies in cellular models of inflammation, oxidative stress, and neutrophil extracellular trap (NET) formation.

Structure-Activity Relationship (SAR) Studies of Halogenated N-Arylpyrrole-2-carboxylic Acids as MPO Inhibitors

This iodo-substituted compound serves as the reference standard for halogen-dependent SAR exploration of the N-arylpyrrole-2-carboxylic acid scaffold. The quantitative MPO IC₅₀ (159 nM) and selectivity data over CYP3A4 and TPO [1] provide a benchmark against which bromo-, chloro-, and fluoro-substituted analogs can be systematically compared once parallel activity data are generated. The iodine atom also offers a heavy atom for X-ray crystallographic phasing if co-crystal structures with MPO are pursued.

CCR5 Antagonist Screening and Antiviral Probe Discovery for HIV Entry Inhibition Research

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [2], this compound may be employed as a starting point for quantitative CCR5 binding and functional antagonism studies. Potential applications include in vitro HIV-1 entry inhibition assays and chemotaxis assays in CCR5-expressing cell lines relevant to inflammatory and autoimmune disease research.

Selectivity Profiling Reference for Heme Peroxidase Inhibitor Development Programs

The compound's inhibition profile across three human heme-containing enzymes—MPO (IC₅₀ = 159 nM), CYP3A4 (IC₅₀ = 2,600 nM), and TPO (IC₅₀ = 6,300 nM)—provides a useful reference dataset for establishing selectivity screening panels in peroxidase inhibitor discovery programs [1]. Researchers can utilize this compound as a control to benchmark assay performance when evaluating novel MPO inhibitor candidates for off-target liabilities against CYP3A4 and TPO.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.